molecular formula C13H18ClN B13238833 N-(3-chlorophenyl)cycloheptanamine

N-(3-chlorophenyl)cycloheptanamine

Cat. No.: B13238833
M. Wt: 223.74 g/mol
InChI Key: AYYXVTAROYMAKU-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)cycloheptanamine is a secondary amine featuring a cycloheptane ring attached to an amine group substituted with a 3-chlorophenyl moiety. Its molecular formula is C₁₃H₁₈ClN, with a molecular weight of 223.74 g/mol.

Properties

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

N-(3-chlorophenyl)cycloheptanamine

InChI

InChI=1S/C13H18ClN/c14-11-6-5-9-13(10-11)15-12-7-3-1-2-4-8-12/h5-6,9-10,12,15H,1-4,7-8H2

InChI Key

AYYXVTAROYMAKU-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-chlorophenyl)cycloheptanamine can be achieved through several routes. One common method involves the reaction of cycloheptanone with 3-chloroaniline in the presence of a reducing agent. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography .

Industrial production methods may involve more scalable processes, such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following compounds share structural similarities with N-(3-chlorophenyl)cycloheptanamine, differing primarily in substituent groups, halogen type, or substitution patterns:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Biological Activity (if known) Reference
This compound (Target) C₁₃H₁₈ClN 223.74 3-chlorophenyl, direct attachment Not reported in provided sources
AXKO-0046 C₂₄H₃₀N₄ 398.53 Indole-benzylaminoethyl side chain LDH-B inhibitor (EC₅₀ = 42 nM)
N-{[3-(Trifluoromethyl)phenyl]methyl}cycloheptanamine C₁₅H₂₀F₃N 271.32 3-(trifluoromethyl)benzyl group Not reported
N-[(4-Fluorophenyl)methyl]cycloheptanamine C₁₄H₂₀FN 221.31 4-fluorophenylmethyl group Not reported

Substituent Effects on Physicochemical Properties

  • Halogen Type and Position: The 3-chloro group in the target compound introduces moderate lipophilicity (Cl: logP ~0.71) compared to 4-fluoro (F: logP ~0.14) in , which is smaller and more electronegative. Substitution Pattern: Meta-substitution (target) versus para-substitution () alters steric and electronic interactions with biological targets.

Research Findings and Implications

  • Lipophilicity Trends : The trifluoromethyl analog () > target compound > 4-fluoro analog (). This gradient correlates with predicted pharmacokinetic profiles (e.g., absorption, distribution).
  • Bioactivity Potential: The target’s 3-chlorophenyl group may confer selectivity for targets sensitive to meta-substituted aromatics, such as certain enzymes or receptors. However, the lack of a hydrogen-bonding moiety (unlike AXKO-0046) could limit potency.

Biological Activity

N-(3-chlorophenyl)cycloheptanamine is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by a seven-membered cycloheptane ring substituted with a chlorophenyl group, suggests potential biological activities that merit detailed exploration.

  • Molecular Formula : C13H18ClN
  • Molecular Weight : 235.75 g/mol
  • CAS Number : 30051968

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial activity. Preliminary studies have suggested its potential effectiveness against various bacterial strains, which could be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. It is believed to interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction could position it as a candidate for the treatment of neuropsychiatric disorders, although specific studies detailing these effects are still emerging.

Case Studies

  • Antitubercular Activity : In a study focused on drug-resistant strains of Mycobacterium tuberculosis, derivatives related to this compound demonstrated submicromolar activity against both susceptible and multidrug-resistant strains. This highlights the compound's potential as a scaffold for developing new antitubercular agents .
  • Neurotoxicity Assessment : A recent assessment of similar compounds indicated that modifications in the cycloheptanamine structure could lead to varying degrees of neurotoxicity. In vitro studies showed that certain derivatives exhibited low toxicity levels in mammalian cell lines, suggesting a favorable safety profile .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its biological effects through:

  • Receptor Modulation : Binding to specific receptors involved in neurotransmission.
  • Enzymatic Interference : Inhibiting enzymes critical for microbial metabolism.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
N-(3-chlorophenyl)cyclohexanamineCyclohexane ringModerate antimicrobial activity
N-(3-chlorophenyl)cyclopentanamineCyclopentane ringLimited neuropharmacological studies
N-(3-chlorophenyl)cyclooctanamineCyclooctane ringEmerging research on metabolic effects

Uniqueness of this compound

The seven-membered ring structure provides distinct chemical properties that differentiate it from its five and six-membered analogs. This structural uniqueness may contribute to its specific interactions with biological targets, potentially leading to novel therapeutic applications.

Future Directions in Research

Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Future studies should focus on:

  • In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To identify specific biological pathways influenced by the compound.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and reduced toxicity.

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